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Abstract
This technical guide provides a comprehensive overview of the biological properties of the

hexapeptide CCK-27-32-amide, a C-terminal fragment of cholecystokinin (CCK). This

document synthesizes available data on its receptor binding, signaling mechanisms, and

physiological effects, presenting quantitative data in structured tables for comparative analysis.

Detailed experimental methodologies for key cited assays are provided, along with visual

representations of signaling pathways and experimental workflows to facilitate a deeper

understanding of this compound's pharmacological profile. CCK-27-32-amide, specifically the

N-terminally protected form Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, has been identified as a

potent cholecystokinin receptor antagonist.[1] Its ability to counteract the effects of CCK in both

the central nervous system and the periphery underscores its potential as a valuable tool in

physiological research and as a lead compound in drug development.

Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a myriad

of physiological processes, including digestion, satiety, and anxiety. Its actions are mediated

through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The

hexapeptide CCK-27-32-amide, representing the amino acid sequence Tyr(SO3H)-Met-Gly-

Trp-Met-Asp-NH2, is a significant fragment of the full-length CCK peptide. Early research into

the structure-activity relationships of CCK identified this C-terminal region as critical for
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receptor interaction. This guide focuses on the biological characteristics of this hexapeptide,

with a particular emphasis on its antagonistic properties at CCK receptors.

Receptor Binding and Affinity
CCK-27-32-amide and its derivatives have been evaluated for their ability to bind to CCK-A and

CCK-B receptors. While precise Ki or IC50 values for the unmodified CCK-27-32-amide are not

extensively documented in readily available literature, studies on closely related analogs

provide significant insights into its binding characteristics. The N-terminally protected derivative,

Z-CCK-27-32-NH2, has been described as a potent CCK receptor antagonist.[1]

One study provided a relative potency for CBZ-CCK-27-32-NH2, indicating it is approximately

300-fold less potent than the selective CCK-B antagonist L-365,260 and 30-fold less potent

than the CCK-A antagonist L-364,718 at inhibiting binding to CCK-B receptors.[2] Another

study on derivatives of CCK-(26-32) reported that CCK-(26-32)-NH2 competitively inhibited the

binding of 125I-cholecystokinin to pancreatic acini (a source of CCK-A receptors).

Table 1: Comparative Binding Affinities of CCK-27-32-Amide Analogs and Other CCK Ligands

Compound
Receptor
Subtype

IC50 / Relative
Potency

Tissue/Cell
Line

Reference

CBZ-CCK-27-32-

NH2
CCK-B

~300-fold less

potent than L-

365,260

Guinea Pig Chief

Cells
[2]

CCK-(26-32)-

NH2
CCK-A

IC50 ≈ 5 µM (for

binding

inhibition)

Guinea Pig

Pancreatic Acini

Note: Data for CCK-27-32-amide is limited; values for closely related analogs are presented for

comparative purposes.

Signaling Pathways
CCK receptors are classical G-protein coupled receptors (GPCRs). The CCK-A and CCK-B

subtypes are known to primarily couple to the Gq family of G-proteins.[3] Activation of these
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receptors by an agonist leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic

reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, CCK-27-

32-amide is expected to block these downstream signaling events by preventing the binding of

endogenous CCK or other agonists to the receptor. It does not initiate a signal itself but

occupies the binding site, thereby inhibiting the agonist-induced cascade.
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Caption: Antagonistic action of CCK-27-32-amide on the CCK receptor signaling pathway.

Physiological Effects and Experimental Data
Inhibition of Gastrin-Induced Acid Secretion
Z-CCK-27-32-NH2 has been shown to inhibit gastrin-induced acid secretion in vivo in rats.[1]

This effect is likely mediated by the blockade of CCK-B receptors on enterochromaffin-like

(ECL) cells and parietal cells in the gastric mucosa.

Table 2: Effect of Z-CCK-27-32-NH2 on Gastrin-Induced Acid Secretion
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Experimental
Model

Agonist Antagonist Effect Reference

Rat Gastrin
Z-CCK-27-32-

NH2

Inhibition of acid

secretion
[1]

Antagonism of CCK-8 Effects in the Central Nervous
System
The hexapeptide has been demonstrated to antagonize the actions of the C-terminal

octapeptide of cholecystokinin (CCK-8) in the central nervous system.[1] CCK-8 administered

centrally can influence dopamine release and induce satiety.[4][5] The antagonistic action of

CCK-27-32-amide suggests its ability to cross the blood-brain barrier to some extent or its

effectiveness when administered directly into the CNS.

Table 3: Central Nervous System Effects of CCK-27-32-Amide

Experimental
Model

Agonist Antagonist
Observed
Effect of
Antagonist

Reference

Rat (in vivo) CCK-8
Z-CCK-27-32-

NH2

Antagonism of

CCK-8 action
[1]

Experimental Protocols
Radioligand Binding Assay for CCK Receptors
Objective: To determine the binding affinity of CCK-27-32-amide for CCK-A and CCK-B

receptors.

Materials:

Cell membranes prepared from cell lines expressing either human CCK-A or CCK-B

receptors.

Radioligand: [125I]CCK-8 or other suitable high-affinity radiolabeled CCK analog.
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CCK-27-32-amide (test compound).

Non-specific binding control: High concentration of unlabeled CCK-8 (e.g., 1 µM).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g.,

25-50 pM) and varying concentrations of CCK-27-32-amide in the binding buffer.

For total binding, incubate membranes with radioligand only.

For non-specific binding, incubate membranes with radioligand and a high concentration of

unlabeled CCK-8.

Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove

unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the IC50 value, which can then be

converted to a Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.
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In Vivo Model for Antagonism of CCK-8 Induced Effects
in the CNS
Objective: To assess the ability of CCK-27-32-amide to antagonize CCK-8-induced behavioral

changes (e.g., satiety) in rodents.

Materials:

Adult male Wistar rats with surgically implanted intracerebroventricular (ICV) cannulae.

CCK-8 solution for ICV injection.

CCK-27-32-amide solution for ICV or peripheral administration.

Vehicle control (e.g., sterile saline).

Food pellets for ad libitum access.

Automated feeding monitoring system.

Procedure:

Acclimatize rats to the experimental setup and handling.

Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure motivation to eat.

Administer CCK-27-32-amide (or vehicle) via the desired route (e.g., ICV or intraperitoneal)

at a specific time before the presentation of food.

After the pretreatment period, administer CCK-8 (or vehicle) via the ICV route.

Immediately after the CCK-8 injection, provide the rats with pre-weighed food pellets.

Monitor and record food intake at regular intervals (e.g., 30, 60, 120 minutes).

Analyze the data to compare food intake between the different treatment groups (Vehicle,

CCK-8 alone, CCK-27-32-amide + CCK-8, CCK-27-32-amide alone).
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A significant reversal of the CCK-8-induced reduction in food intake by CCK-27-32-amide

indicates central antagonist activity.
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Caption: Experimental workflow for assessing CNS antagonism of CCK-8-induced satiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1668894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The hexapeptide CCK-27-32-amide, particularly in its N-terminally protected form, serves as a

noteworthy competitive antagonist of cholecystokinin receptors. Its ability to inhibit key

physiological actions of CCK, such as gastrin-induced acid secretion and centrally-mediated

satiety, highlights its significance as a research tool. While the available quantitative binding

data is somewhat limited and often derived from related analogs, the collective evidence

strongly supports its antagonistic profile. Further research to delineate its precise binding

affinities for CCK-A and CCK-B receptors and to explore its therapeutic potential is warranted.

The experimental protocols and signaling pathway diagrams provided in this guide offer a

foundational framework for researchers and drug development professionals to further

investigate the biological properties of this intriguing hexapeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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